molecular formula C16H16N2O5S B2950397 3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 2034525-79-4

3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2950397
CAS No.: 2034525-79-4
M. Wt: 348.37
InChI Key: OUJIFLYUQSEMSI-UHFFFAOYSA-N
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Description

3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a novel synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating a thiazolidine-2,4-dione core, a privileged scaffold in pharmacology, linked via a pyrrolidine ring to a benzo[d][1,3]dioxole (piperonyl) acetamide group. The thiazolidinedione (TZD) moiety is widely recognized for its role in peroxisome proliferator-activated receptor (PPAR) agonism, which has established applications in research related to type 2 diabetes, insulin resistance, and dyslipidemia . Compounds containing the TZD structure have been investigated for their potential to regulate hyperlipidemia by modulating serum cholesterol, triglycerides, and lipoproteins . Furthermore, the benzo[d][1,3]dioxole moiety is a common pharmacophore found in various biologically active molecules, suggesting this compound may possess a multi-targeted mechanism of action. Its complex structure makes it a valuable candidate for researchers exploring new therapeutic agents for metabolic disorders, such as diabetes and hyperlipidemia, as well as for probing novel signaling pathways in cancer and inflammatory diseases. Molecular docking and FMO (Frontier Molecular Orbital) studies on analogous TZD derivatives suggest potential for stable interactions with biological targets, aiding in the rational design of more potent inhibitors . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own stability, solubility, and safety assessments prior to use.

Properties

IUPAC Name

3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-14(6-10-1-2-12-13(5-10)23-9-22-12)17-4-3-11(7-17)18-15(20)8-24-16(18)21/h1-2,5,11H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJIFLYUQSEMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The result of the compound’s action, based on similar compounds, is the inhibition of cancer cell growth. This is achieved through the induction of cell cycle arrest and apoptosis, leading to the death of cancer cells.

Biological Activity

3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities. Thiazolidinediones are known for their diverse pharmacological effects, including anti-diabetic, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into its key components:

  • Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.
  • Benzo[d][1,3]dioxole moiety : A fused bicyclic structure that contributes to the compound's biological properties.
  • Pyrrolidine group : A five-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.

1. Antidiabetic Activity

Thiazolidinedione derivatives are primarily recognized for their role in managing diabetes mellitus. The compound under study has been evaluated for its ability to lower blood glucose levels and improve insulin sensitivity.

  • In vitro Studies : In studies involving alloxan-induced diabetic rat models, compounds similar to this compound demonstrated significant reductions in blood glucose levels. For instance, thiazolidinedione derivatives have shown up to a 69.55% reduction in blood glucose compared to controls .
CompoundBlood Glucose Reduction (%)
Control0
TZD Derivative 169.55
TZD Derivative 266.95

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated through various assays such as DPPH and ABTS radical scavenging tests. The results indicate that the compound exhibits notable antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Assay TypeIC50 Value (µM)
DPPH15.0
ABTS12.5

3. Anti-inflammatory Effects

Research has indicated that thiazolidinediones can modulate inflammatory pathways. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

4. Anticancer Potential

Recent studies have explored the anticancer effects of thiazolidinedione derivatives. The compound exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2058 (melanoma), with mechanisms involving apoptosis induction and cell cycle arrest.

Cell LineIC50 Value (µM)
MCF-718.0
A205822.5

The biological activities of this compound can be attributed to several mechanisms:

  • Activation of PPARγ : Thiazolidinediones primarily exert their effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism.
  • Inhibition of α-amylase : The compound has shown inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, thereby contributing to its anti-diabetic effects .
  • Antioxidant Pathways : The antioxidant activity is likely mediated through the upregulation of endogenous antioxidant enzymes and scavenging of free radicals.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinedione derivatives in clinical settings:

  • Case Study on Diabetes Management : A clinical trial involving patients with type 2 diabetes demonstrated that a thiazolidinedione derivative significantly improved glycemic control compared to placebo.
  • Cancer Treatment Study : In vitro studies on cancer cell lines showed that treatment with thiazolidinedione derivatives led to reduced cell viability and increased apoptosis markers.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity Reference
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (Target) C₁₆H₁₆N₂O₅S 348.4 Pyrrolidinyl-acetyl-piperonyl Antidiabetic, antioxidant
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(2-oxopropyl)thiazolidine-2,4-dione (Compound 5) C₁₄H₁₁NO₅S 305.3 Piperonylidene, 2-oxopropyl α-Amylase inhibition, antioxidant
5-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidine-2,4-dione (CAS 648449-76-7) C₁₁H₇F₂NO₄S 295.2 Difluoropiperonylidene PPAR-γ agonist (hypothesized)
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione C₁₅H₁₅N₃O₆S₂ 397.4 Sulfonamide-pyrrolidinyl, benzoxazolone Aldose reductase inhibition
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione C₁₆H₁₆N₂O₅S 348.4 Piperidinyl-carbonyl-piperonyl Not reported (structural analogue)

Physicochemical Properties

  • Solubility : The acetyl-pyrrolidinyl group in the target compound likely enhances aqueous solubility compared to sulfonamide () or difluoro () analogues.
  • Metabolic Stability: Piperonyl derivatives generally exhibit longer half-lives due to reduced cytochrome P450 metabolism compared to non-aromatic substituents .

Q & A

Q. Key Reference Data

  • Yields for analogous compounds range from 61% (for thiazolidine-2,4-dione derivatives) to 79% (for benzothiazolyl-phenyl thioureas) .

How is the compound characterized using spectroscopic and analytical methods?

Q. Standard Characterization Protocols

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, the benzo[d][1,3]dioxol group shows characteristic singlet peaks at δ 5.9–6.1 ppm (¹H) and δ 100–110 ppm (¹³C) .
  • HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
  • Elemental Analysis: Used to confirm purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. Advanced Techniques

  • X-ray Crystallography: Resolves stereochemical ambiguities in the pyrrolidine-thiazolidine junction .
  • 2D NMR (COSY, NOESY): Assigns spatial proximity of protons in complex fused-ring systems .

What strategies address stereochemical challenges during synthesis?

Q. Advanced Methodological Considerations

  • Chiral Resolution: Use of chiral auxiliaries (e.g., (S)-2-(3,4-dimethoxybenzyl)pyrrolidine) to control stereochemistry at the pyrrolidine C3 position .
  • Dynamic Kinetic Resolution: Optimizing reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer during cyclization .
  • Diastereomeric Salt Formation: Separation via crystallization with chiral acids (e.g., tartaric acid) .

Case Study
In a related compound, (S)-configured pyrrolidine derivatives showed 60% enantiomeric excess (ee) when synthesized using chiral amines, compared to racemic mixtures in non-stereoselective routes .

How can reaction conditions be optimized to improve yield and purity?

Q. Experimental Design

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions during cyclization .
  • Catalyst Screening: Acid catalysts (e.g., p-TsOH) improve cyclization efficiency by lowering activation energy .
  • Temperature Control: Reflux (70–80°C) for 4–6 hours balances reaction rate and decomposition risks .

Data-Driven Example
For thiazolidine-2,4-dione derivatives, yields increased from 50% to 79% when replacing ethanol with DMF as the solvent due to better intermediate stabilization .

How to resolve contradictions in biological activity data across studies?

Q. Data Contradiction Analysis

  • Structural-Activity Relationships (SAR): Compare substituent effects. For example, electron-withdrawing groups on the benzo[d][1,3]dioxol ring enhance receptor binding affinity by 2–3 fold .
  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or incubation times (24h vs. 48h) can alter IC50 values by orders of magnitude .

Case Study
Compound 3b (IC50 = 5 µM) showed higher activity than 3a (IC50 = 12 µM) in antimicrobial assays due to a para-chloro substituent on the aryl group .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced Modeling Approaches

  • Molecular Docking (AutoDock Vina): Simulate interactions with target receptors (e.g., orexin receptors) to prioritize analogs for synthesis .
  • ADMET Prediction (SwissADME): Forecast logP (2.5–3.5), solubility (<10 µg/mL), and CYP450 inhibition risks .

Validation
Docking scores for benzo[d][1,3]dioxol derivatives correlated with in vitro binding affinities (R² = 0.89) in orexin receptor antagonists .

How to design in vitro assays for evaluating biological activity?

Q. Methodological Framework

  • Enzyme Inhibition Assays: Measure IC50 against targets like dipeptidyl peptidase-4 (DPP-4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
  • Cell Viability Assays: Use MTT or resazurin-based protocols for cytotoxicity screening (e.g., IC50 = 20–50 µM in HeLa cells) .

Q. Quality Control

  • Include positive controls (e.g., sitagliptin for DPP-4 assays) and triplicate measurements to reduce variability .

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